
(S)-2,2,4-Trimethyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2,4-Trimethyloxazolidine is a chiral oxazolidine derivative. It is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-2,2,4-Trimethyloxazolidine can be synthesized through several methods. One common approach involves the reaction of (S)-2-amino-2-methyl-1-propanol with formaldehyde. The reaction typically occurs under acidic conditions, leading to the formation of the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2,4-Trimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidine derivatives
Applications De Recherche Scientifique
(S)-2,2,4-Trimethyloxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research explores its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is employed in the production of specialty chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2,2,4-Trimethyloxazolidine involves its ability to form stable intermediates in various chemical reactions. Its chiral nature allows it to interact selectively with other chiral molecules, facilitating enantioselective transformations. The compound’s molecular targets and pathways depend on the specific reaction or application in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,2,4-Trimethyloxazolidine: The enantiomer of (S)-2,2,4-Trimethyloxazolidine, with similar chemical properties but different chiral configurations.
2,2-Dimethyloxazolidine: Lacks the additional methyl group at the 4-position, resulting in different reactivity and applications.
2,2,5-Trimethyloxazolidine: Similar structure but with a methyl group at the 5-position instead of the 4-position.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of three methyl groups, which influence its reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(4S)-2,2,4-trimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2,3)7-5/h5,7H,4H2,1-3H3/t5-/m0/s1 |
Clé InChI |
GUDXOFXWLFMJQX-YFKPBYRVSA-N |
SMILES isomérique |
C[C@H]1COC(N1)(C)C |
SMILES canonique |
CC1COC(N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


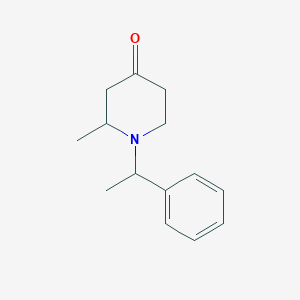

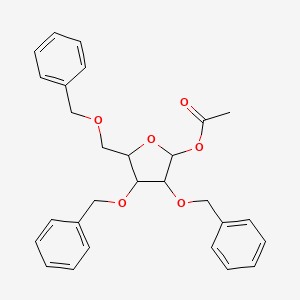
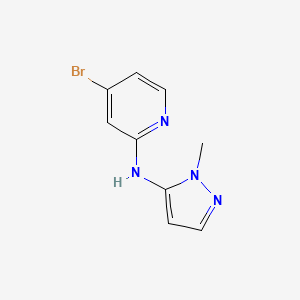

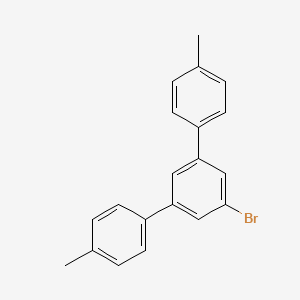
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)


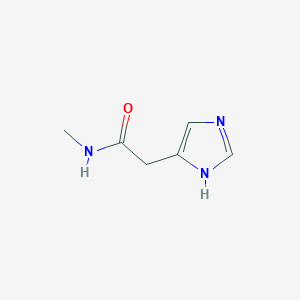

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
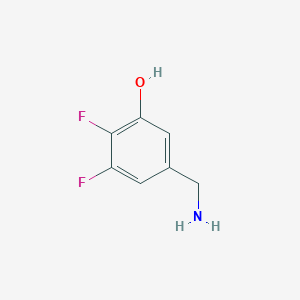
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
